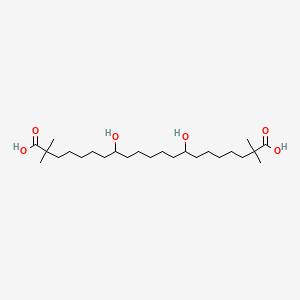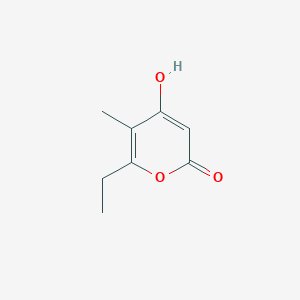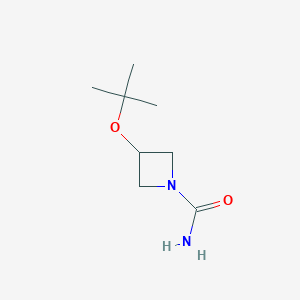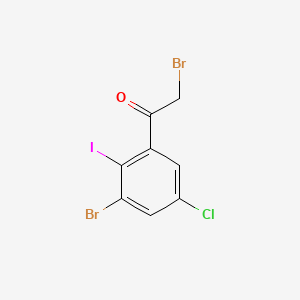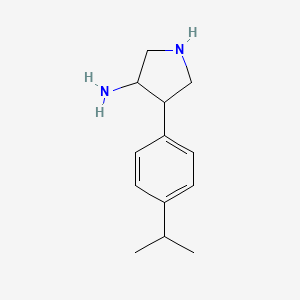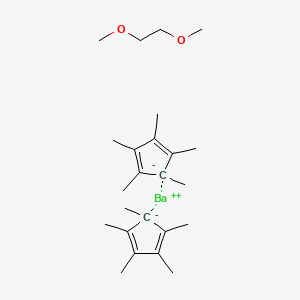
(S,R,S)-AHPC-CO-PEG3-propargyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S,R,S)-AHPC-CO-PEG3-propargyl is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-AHPC-CO-PEG3-propargyl typically involves multiple steps, starting from commercially available precursors. The process often includes the following steps:
Formation of the AHPC Core: The AHPC core is synthesized through a series of reactions, including condensation and cyclization reactions.
Attachment of PEG3: Polyethylene glycol (PEG3) is attached to the AHPC core through esterification or amidation reactions.
Introduction of the Propargyl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(S,R,S)-AHPC-CO-PEG3-propargyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The propargyl group can participate in nucleophilic substitution reactions, often using reagents like sodium azide or thiol compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) or thiol compounds in aqueous or organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
(S,R,S)-AHPC-CO-PEG3-propargyl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein-ligand interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeted drug delivery systems.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
Mecanismo De Acción
The mechanism of action of (S,R,S)-AHPC-CO-PEG3-propargyl involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to certain proteins or enzymes, modulating their activity. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic or experimental outcome.
Comparación Con Compuestos Similares
Similar Compounds
(S,R,S)-AHPC-CO-PEG7-propargyl: Similar in structure but with a longer PEG chain.
(R,S,R)-AHPC-CO-PEG3-propargyl: Differing in stereochemistry, which affects its reactivity and interactions.
Uniqueness
(S,R,S)-AHPC-CO-PEG3-propargyl is unique due to its specific stereochemistry and the presence of the propargyl group, which provides versatility in chemical modifications and applications. Its ability to undergo various chemical reactions and its potential in diverse scientific fields make it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C32H44N4O7S |
|---|---|
Peso molecular |
628.8 g/mol |
Nombre IUPAC |
(2S,4R)-1-[(2S)-3,3-dimethyl-2-[3-[2-(2-prop-2-ynoxyethoxy)ethoxy]propanoylamino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C32H44N4O7S/c1-6-12-41-14-16-43-17-15-42-13-11-27(38)35-29(32(3,4)5)31(40)36-20-25(37)18-26(36)30(39)33-19-23-7-9-24(10-8-23)28-22(2)34-21-44-28/h1,7-10,21,25-26,29,37H,11-20H2,2-5H3,(H,33,39)(H,35,38)/t25-,26+,29-/m1/s1 |
Clave InChI |
VAUAWSOCVFFOPH-UWPQIUOOSA-N |
SMILES isomérico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCC#C)O |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCC#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(1S)-1-[[(2S)-2-[5-[4'-[2-[(2S)-1-Acetyl-2-pyrrolidinyl]-1H-imidazol-5-yl][1,1'-biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]-, methyl ester carbamic acid](/img/structure/B13426508.png)
![2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13426516.png)
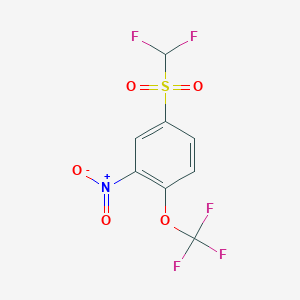
![methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13426528.png)
